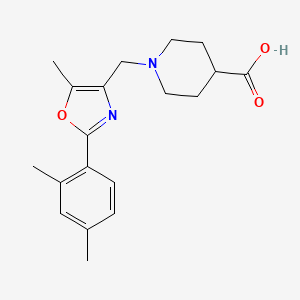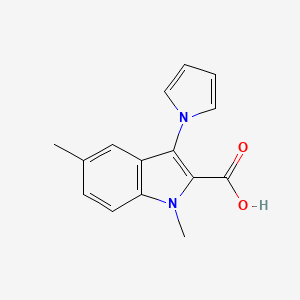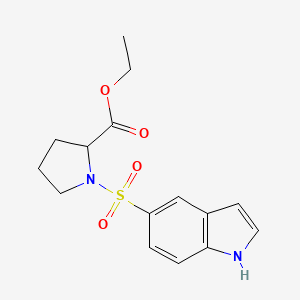![molecular formula C20H26N2O4 B7875931 1-{[5-Methyl-2-(4-propoxyphenyl)-1,3-oxazol-4-YL]methyl}piperidine-4-carboxylic acid](/img/structure/B7875931.png)
1-{[5-Methyl-2-(4-propoxyphenyl)-1,3-oxazol-4-YL]methyl}piperidine-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{[5-Methyl-2-(4-propoxyphenyl)-1,3-oxazol-4-YL]methyl}piperidine-4-carboxylic acid is an intricate organic compound with notable applications in various fields. This article delves into its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparisons with similar compounds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: : The synthesis of 1-{[5-Methyl-2-(4-propoxyphenyl)-1,3-oxazol-4-YL]methyl}piperidine-4-carboxylic acid typically involves the reaction of 5-Methyl-2-(4-propoxyphenyl)-1,3-oxazole with piperidine-4-carboxylic acid. The precise reaction conditions, such as solvent choice and temperature control, play a crucial role in optimizing yield and purity.
Industrial Production Methods: : On an industrial scale, the production involves a multi-step process, often starting from easily available precursors. This may include steps like nitration, reduction, cyclization, and esterification, followed by purification through recrystallization or chromatography.
Types of Reactions
Oxidation: : Undergoes oxidation reactions in the presence of oxidizing agents like potassium permanganate.
Reduction: : Can be reduced using agents such as sodium borohydride.
Substitution: : Participates in nucleophilic substitution reactions given its functional groups.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, chromium trioxide.
Reducing Agents: : Sodium borohydride, lithium aluminum hydride.
Solvents: : Acetone, dichloromethane, ethanol.
Major Products: : These reactions yield various derivatives, including alcohols from reduction and ketones from oxidation.
Aplicaciones Científicas De Investigación
Chemistry: : Utilized as a starting material or intermediate in organic synthesis. It’s also a subject of interest in catalysis research. Biology and Medicine : Studied for its potential pharmacological properties, particularly in the development of new therapeutic agents. Industry : Used in the manufacture of polymers, agrochemicals, and advanced materials.
Mecanismo De Acción
The compound operates through interactions with specific molecular targets, often involving binding to enzymes or receptors. It may inhibit or activate these targets, leading to downstream effects that are leveraged in therapeutic or industrial applications.
Similar Compounds
1-{[5-Methyl-2-(4-methoxyphenyl)-1,3-oxazol-4-YL]methyl}piperidine-4-carboxylic acid
1-{[5-Methyl-2-(4-ethoxyphenyl)-1,3-oxazol-4-YL]methyl}piperidine-4-carboxylic acid
Comparison: : While these compounds share a common structural framework, the variations in the alkoxy group (propoxy, methoxy, ethoxy) lead to differences in their chemical reactivity and applications. The propoxy derivative often exhibits enhanced lipophilicity and thus different pharmacokinetics.
In essence, 1-{[5-Methyl-2-(4-propoxyphenyl)-1,3-oxazol-4-YL]methyl}piperidine-4-carboxylic acid is a compound of significant interest, with diverse methods of preparation, wide-ranging applications, and intriguing chemical behavior. Its study continues to open new avenues in scientific research and industrial innovation.
Propiedades
IUPAC Name |
1-[[5-methyl-2-(4-propoxyphenyl)-1,3-oxazol-4-yl]methyl]piperidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O4/c1-3-12-25-17-6-4-15(5-7-17)19-21-18(14(2)26-19)13-22-10-8-16(9-11-22)20(23)24/h4-7,16H,3,8-13H2,1-2H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACOXSFLKRHDYNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C2=NC(=C(O2)C)CN3CCC(CC3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[(2-Oxo-3-propyl-2,3-dihydro-1,3-benzothiazol-6-yl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B7875849.png)
![1-{6-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-YL]pyridazin-3-YL}piperidine-4-carboxylic acid](/img/structure/B7875850.png)
![1-methyl-1,5-dihydro-4H-pyrrolo[3,2-c]pyridine-4-thione](/img/structure/B7875868.png)
![1-benzyl-1,5-dihydro-4H-pyrrolo[3,2-c]pyridine-4-thione](/img/structure/B7875873.png)
![3-[6-(Benzylamino)pyridazin-3-yl]benzoic acid](/img/structure/B7875881.png)
![N-(3-methoxypropyl)spiro[4H-quinoxaline-3,4'-piperidine]-2-amine](/img/structure/B7875882.png)
![N-[(4-methoxyphenyl)methyl]spiro[4H-quinoxaline-3,4'-piperidine]-2-amine](/img/structure/B7875886.png)
![1-[5-(2-Oxo-1-pyrrolidinyl)-1,3,4-thiadiazol-2-yl]-2-pyrrolidinecarboxylic acid](/img/structure/B7875900.png)
![N-[(4-methylphenyl)methyl]spiro[4H-quinoxaline-3,4'-piperidine]-2-amine](/img/structure/B7875919.png)

![2-ethyl-6-phenyl-2,3-dihydro-5H-[1,4]thiazino[2,3,4-ij]quinolin-5-one](/img/structure/B7875942.png)
![[[5-(butylsulfamoyl)-2-oxoindol-3-yl]amino]thiourea](/img/structure/B7875945.png)


